molecular formula C28H32N4O B4870225 5-(diethylamino)-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol

5-(diethylamino)-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B4870225
M. Wt: 440.6 g/mol
InChI Key: GZMBWNGPTLRKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethylamino)-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol is a useful research compound. Its molecular formula is C28H32N4O and its molecular weight is 440.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.25761166 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity . Therefore, it is plausible that this compound may also target fungal cells or specific enzymes within these cells.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, including binding to specific enzymes or proteins, disrupting cellular processes, or altering the permeability of cellular membranes .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, such as protein synthesis, cell division, and membrane integrity . These effects could potentially disrupt the normal functioning of the target cells, leading to their death or inhibition of growth.

Pharmacokinetics

The compound’s predicted properties, such as its boiling point and density , suggest that it may have good bioavailability

Result of Action

Based on the antifungal activity of similar compounds , it can be inferred that this compound may lead to the death or inhibition of growth of fungal cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and the presence of other substances could also affect the compound’s stability and activity.

Properties

IUPAC Name

5-(diethylamino)-2-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O/c1-3-30(4-2)22-14-13-21(27(33)19-22)20-29-32-17-15-31(16-18-32)28-25-11-7-5-9-23(25)24-10-6-8-12-26(24)28/h5-14,19-20,28,33H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMBWNGPTLRKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.